AZD 4407
Overview
Description
Preparation Methods
The synthesis of ZD 4407 involves the use of a titanium thienyl anion and a procedure for introducing a thiol group into thiophene. This method was developed to create a manufacturing route for the 5-lipoxygenase inhibitor . The specific reaction conditions and industrial production methods are detailed in the literature, but generally involve organic synthesis techniques and careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
ZD 4407 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ZD 4407 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of 5-lipoxygenase and the biosynthesis of leukotrienes.
Biology: Used to investigate the role of leukotrienes in various biological processes and diseases.
Medicine: Potential therapeutic applications in treating inflammatory conditions such as asthma, psoriasis, and inflammatory bowel disease.
Industry: Used in the development of new drugs and therapeutic agents targeting inflammatory pathways
Mechanism of Action
ZD 4407 exerts its effects by inhibiting the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that play a key role in various inflammatory conditions. By inhibiting 5-lipoxygenase, ZD 4407 reduces the production of leukotrienes, thereby reducing inflammation .
Comparison with Similar Compounds
ZD 4407 is unique in its potent inhibition of 5-lipoxygenase. Similar compounds include other 5-lipoxygenase inhibitors such as zileuton and MK-886. ZD 4407 has been shown to have a higher potency and specificity for 5-lipoxygenase compared to these other inhibitors .
Biological Activity
AZD 4407 is a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX) , which plays a crucial role in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are inflammatory mediators implicated in various conditions such as asthma and other allergic diseases. By inhibiting 5-LOX, this compound potentially reduces the production of these mediators, thereby alleviating inflammation and its associated symptoms.
The primary action of this compound involves blocking the conversion of arachidonic acid into leukotrienes, which are key players in inflammatory pathways. This inhibition is significant for conditions characterized by excessive inflammation, such as asthma and chronic obstructive pulmonary disease (COPD) .
Chemical Structure and Synthesis
This compound is synthesized through several key reactions, including sulfonation and transformations of precursor compounds like 1-methyl-2-indolinone . Its unique structure allows it to selectively inhibit the 5-LOX enzyme without affecting other pathways, making it a valuable research tool for studying leukotriene-related mechanisms .
Biological Activity and Efficacy
In preclinical studies, this compound has demonstrated significant biological activity by effectively reducing leukotriene levels in various biological models. This reduction indicates its efficacy in modulating inflammatory responses. The compound's selectivity for 5-LOX over other enzymes positions it as a potential candidate for developing new therapeutic strategies for inflammatory diseases .
Comparative Analysis with Other Compounds
This compound can be compared with other compounds targeting similar pathways:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Zileuton | Inhibits lipoxygenase | First oral leukotriene synthesis inhibitor approved for asthma treatment |
Montelukast | Leukotriene receptor antagonist | Blocks leukotriene receptors rather than inhibiting their synthesis |
Darapladib | Lipoprotein-associated phospholipase A2 inhibitor | Targets a different enzyme but impacts lipid metabolism and inflammation |
This compound is distinct due to its specific inhibition of the lipoxygenase enzyme, which may lead to different therapeutic outcomes compared to receptor antagonists .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Inflammation Models : Preclinical trials demonstrated that this compound significantly reduced leukotriene production in animal models of asthma, indicating its potential utility in treating this condition.
- Pharmacological Studies : Interaction studies assessed this compound's binding affinity to the 5-LOX enzyme, revealing that it competes effectively with arachidonic acid for binding sites. These findings are crucial for understanding its therapeutic window and safety profile.
- Therapeutic Applications : While this compound has not yet been marketed for clinical use, its role as a selective inhibitor makes it a valuable compound for ongoing research into inflammatory diseases .
Properties
IUPAC Name |
5-[4-[(2S,4R)-4-hydroxy-2-methyloxan-4-yl]thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-12-10-19(22,5-6-23-12)14-9-18(24-11-14)25-15-3-4-16-13(7-15)8-17(21)20(16)2/h3-4,7,9,11-12,22H,5-6,8,10H2,1-2H3/t12-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLADKMVHOOVET-HXPMCKFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)(C2=CSC(=C2)SC3=CC4=C(C=C3)N(C(=O)C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@](CCO1)(C2=CSC(=C2)SC3=CC4=C(C=C3)N(C(=O)C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432998 | |
Record name | 5-[4-[(2S,4R)-4-hydroxy-2-methyloxan-4-yl]thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166882-70-8 | |
Record name | AZD-4407 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166882708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[4-[(2S,4R)-4-hydroxy-2-methyloxan-4-yl]thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZD-4407 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NV5BTN3UD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.